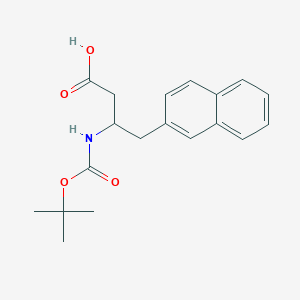

3-(Boc-amino)-4-(2-naphthyl)butyric Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido 3-(Boc-amino)-4-(2-naftil)butírico es un compuesto orgánico que presenta una cadena de ácido butírico con un grupo amino protegido por tert-butoxicarbonilo (Boc) y un grupo naftil unido.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Ácido 3-(Boc-amino)-4-(2-naftil)butírico típicamente involucra los siguientes pasos:

Protección del Grupo Amino: El grupo amino se protege utilizando un grupo tert-butoxicarbonilo (Boc) para evitar reacciones no deseadas durante los pasos posteriores.

Formación de la Cadena de Ácido Butírico: La cadena de ácido butírico se construye a través de una serie de reacciones, a menudo involucrando el uso de reactivos de Grignard u otros compuestos organometálicos.

Unión del Grupo Naftil: El grupo naftil se introduce a través de una reacción de acoplamiento, como un acoplamiento de Suzuki o Heck, utilizando catalizadores y condiciones apropiadas.

Métodos de Producción Industrial

La producción industrial del Ácido 3-(Boc-amino)-4-(2-naftil)butírico puede involucrar rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada pueden emplearse para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido 3-(Boc-amino)-4-(2-naftil)butírico puede sufrir varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción se pueden utilizar para convertir ciertos grupos funcionales en formas más reactivas o estables.

Sustitución: El grupo amino protegido por Boc se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.

Sustitución: Las reacciones de sustitución nucleófila a menudo involucran reactivos como la azida de sodio (NaN3) o los haluros de alquilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dependiendo del nucleófilo empleado.

Aplicaciones Científicas De Investigación

El Ácido 3-(Boc-amino)-4-(2-naftil)butírico tiene una amplia gama de aplicaciones en la investigación científica:

Química: El compuesto se utiliza como un bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.

Biología: Sirve como una sonda o ligando en ensayos bioquímicos para estudiar la actividad enzimática, las interacciones proteicas y los procesos celulares.

Medicina: El compuesto se investiga por sus posibles propiedades terapéuticas, incluyendo su papel como precursor en el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales, como polímeros y revestimientos.

Mecanismo De Acción

El mecanismo de acción del Ácido 3-(Boc-amino)-4-(2-naftil)butírico depende de su aplicación específica. En ensayos bioquímicos, el compuesto puede interactuar con enzimas o receptores, modulando su actividad. El grupo amino protegido por Boc se puede desproteger en condiciones ácidas, revelando un grupo amino libre que puede participar en reacciones o interacciones posteriores. El grupo naftil proporciona interacciones hidrofóbicas, mejorando la afinidad de unión a ciertos objetivos moleculares.

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 3-(Boc-amino)-3-(2-naftil)propiónico: Estructura similar pero con una cadena de ácido propiónico.

Ácido 3-(Boc-amino)-4-(1-naftil)butírico: Estructura similar pero con un grupo 1-naftil en lugar de un grupo 2-naftil.

Ácido 3-(Boc-amino)-4-(2-fenil)butírico: Estructura similar pero con un grupo fenilo en lugar de un grupo naftil.

Unicidad

El Ácido 3-(Boc-amino)-4-(2-naftil)butírico es único debido a la presencia tanto del grupo amino protegido por Boc como del grupo 2-naftil. Esta combinación confiere propiedades químicas y físicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación. El grupo naftil mejora las interacciones hidrofóbicas, mientras que el grupo amino protegido por Boc permite la desprotección selectiva y la funcionalización posterior.

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKULNBHGHIPRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)

![(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12291488.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)

![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)

![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)